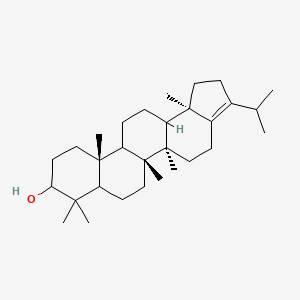
Alumane nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alumane nickel, also known as nickel aluminide, refers to intermetallic compounds formed between nickel and aluminum. The most common forms are Ni(_3)Al and NiAl. These compounds are known for their high strength, low density, and excellent resistance to oxidation and corrosion, making them suitable for high-temperature applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel aluminides can be synthesized through various methods, including ingot metallurgy, investment casting, and powder metallurgy. Ingot metallurgy involves melting and casting the alloy, while powder metallurgy involves compacting and sintering nickel and aluminum powders . Another method is the sol-gel process, where nickel and aluminum precursors are mixed, gelled, and then calcined at high temperatures .
Industrial Production Methods: Industrial production of nickel aluminides often involves pack cementation, where nickel-based objects are coated with aluminum powder and heated to high temperatures to form a protective aluminide layer . This method is commonly used for coating turbine blades and other high-temperature components.
Análisis De Reacciones Químicas
Types of Reactions: Nickel aluminides undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can react with oxygen to form a protective oxide layer, enhancing their corrosion resistance . They can also participate in exothermic reactions with aluminum, generating significant heat .
Common Reagents and Conditions: Common reagents for reactions involving nickel aluminides include oxygen, hydrogen, and various acids and bases. These reactions typically occur at high temperatures, often exceeding 1000°C .
Major Products Formed: The major products formed from reactions involving nickel aluminides include nickel oxide, aluminum oxide, and various nickel-aluminum alloys. These products are often used in high-temperature and corrosive environments .
Aplicaciones Científicas De Investigación
Nickel aluminides have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions due to their high surface area and reactivity . In biology and medicine, nickel nanoparticles derived from nickel aluminides are used in drug delivery systems and as antimicrobial agents . In industry, they are used in the production of high-temperature coatings, superalloys, and hydrogen storage materials .
Mecanismo De Acción
The mechanism by which nickel aluminides exert their effects involves their ability to form stable, protective oxide layers that prevent further oxidation and corrosion . At the molecular level, nickel aluminides interact with various substrates through catalytic processes, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Nickel aluminides are often compared with other intermetallic compounds such as iron aluminides and cobalt aluminides. While all these compounds exhibit high-temperature stability and corrosion resistance, nickel aluminides are unique in their combination of low density and high strength . Similar compounds include Ni(_3)Al, NiAl, Al(_3)Ni, and Al(_3)Ni(_2) .
Conclusion
Alumane nickel, or nickel aluminide, is a versatile compound with significant applications in high-temperature environments, catalysis, and advanced materials. Its unique properties make it a valuable material for scientific research and industrial applications.
Propiedades
Número CAS |
12704-83-5 |
|---|---|
Fórmula molecular |
AlH3Ni |
Peso molecular |
88.699 g/mol |
Nombre IUPAC |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
Clave InChI |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
SMILES canónico |
[AlH3].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


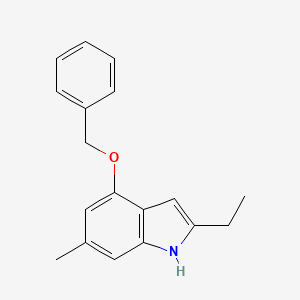
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
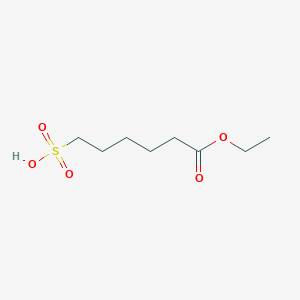
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

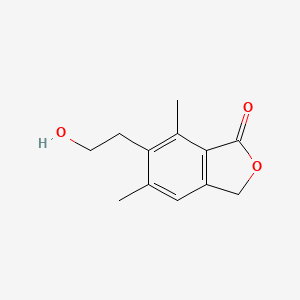
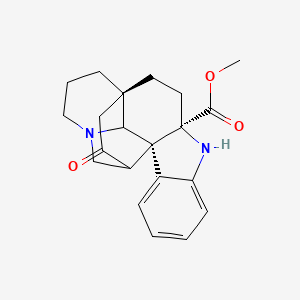
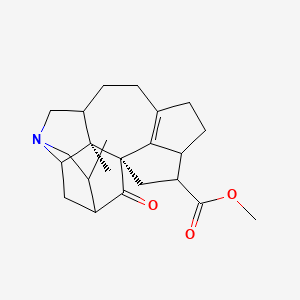
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
